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Compound of Interest

6-Bromo-1H-indazole-4-carboxylic
Compound Name: o
aci

cat. No.: B1292552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 6-Bromo-1H-indazole-4-carboxylic acid. This
compound serves as a valuable building block in medicinal chemistry, particularly in the
development of novel therapeutic agents.

Core Chemical Properties

6-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic compound featuring an indazole
core structure, which is a fusion of benzene and pyrazole rings. The presence of a bromine
atom and a carboxylic acid group at specific positions on this scaffold makes it a versatile
intermediate for further chemical modifications.
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Property Value Reference
Molecular Formula C8H5BrN202 [1]
Molecular Weight 241.04 g/mol [1]

CAS Number 885523-08-0

Melting Point 293-298 °C

Appearance Solid

SMILES OC(=0)clcc(Br)cc2[nH]nccl2

1S/C8H5BIN202/c9-4-1-
InChl 5(8(12)13)6-3-10-11-7(6)2-
4/h1-3H,(H,10,11)(H,12,13)

Predicted pKa 3.71+£0.30 [2]

Synthesis and Experimental Protocols

The synthesis of 6-Bromo-1H-indazole-4-carboxylic acid can be achieved through multi-step
synthetic routes, often starting from commercially available substituted toluenes. A common
strategy involves the formation of the indazole ring followed by functional group manipulations.
While specific, detailed protocols for the direct synthesis of the title compound are not readily
available in single literature sources, a general synthetic pathway can be inferred from the
synthesis of its derivatives.[3][4]

One plausible synthetic approach involves the hydrolysis of the corresponding methyl ester,
methyl 6-bromo-1H-indazole-4-carboxylate.

Experimental Protocol: Hydrolysis of Methyl 6-bromo-
1H-indazole-4-carboxylate

This protocol outlines a general procedure for the hydrolysis of the methyl ester to yield the
carboxylic acid.

Materials:
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e Methyl 6-bromo-1H-indazole-4-carboxylate

e Methanol (MeOH)

o Water (H20)

e Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
e Hydrochloric Acid (HCI)

» Round-bottom flask

e Stirring apparatus

e Thin Layer Chromatography (TLC) apparatus

» Rotary evaporator

o Filtration apparatus

Procedure:

Dissolve methyl 6-bromo-1H-indazole-4-carboxylate in a mixture of methanol and water in a
round-bottom flask.

e Add an excess of a suitable base, such as sodium hydroxide or lithium hydroxide, to the
solution.

« Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of
the reaction by Thin Layer Chromatography (TLC).

e Once the reaction is complete, remove the methanol under reduced pressure using a rotary
evaporator.

 Acidify the remaining aqueous residue with hydrochloric acid to precipitate the carboxylic
acid.

o Collect the solid precipitate by filtration.
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e Wash the solid with water to remove any remaining salts.

» Dry the purified 6-Bromo-1H-indazole-4-carboxylic acid under vacuum.

General Synthetic Workflow for 6-Bromo-1H-indazole-4-carboxylic acid
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Caption: Synthetic workflow for the preparation of 6-Bromo-1H-indazole-4-carboxylic acid.

Spectroscopic Data

Detailed spectroscopic data for 6-Bromo-1H-indazole-4-carboxylic acid is crucial for its
characterization. While specific spectra are not publicly available, the expected spectral
features can be predicted based on its chemical structure.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1292552?utm_src=pdf-body
https://www.benchchem.com/product/b1292552?utm_src=pdf-body-img
https://www.benchchem.com/product/b1292552?utm_src=pdf-body
https://www.benchchem.com/product/b1292552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopy Expected Features

Signals corresponding to the aromatic protons
on the indazole ring and the acidic proton of the
carboxylic acid. The chemical shifts and

1H NMR : IR :
coupling constants will be indicative of their
positions relative to the bromine and carboxylic

acid substituents.

Resonances for the eight carbon atoms in the
molecule. The carbonyl carbon of the carboxylic
acid is expected to appear significantl

13C NMR _ P _ PP J y
downfield (typically >160 ppm). The carbons
attached to the bromine and nitrogen atoms will

also show characteristic chemical shifts.[5][6]

A broad O-H stretching band for the carboxylic
acid (around 2500-3300 cm-1), a sharp C=0
FTIR stretching band for the carbonyl group (around
1700 cm-1), C-H stretching for the aromatic ring
(around 3000-3100 cm-1), and C-Br stretching

at lower wavenumbers.[7]

A molecular ion peak corresponding to the
molecular weight of the compound (241.04
Mass Spectrometry g/mol ). The fragmentation pattern would likely
show the loss of the carboxylic acid group (-
COOH) and potentially the bromine atom.[8][9]

[10][11]

Biological Significance and Potential Applications

6-Bromo-1H-indazole-4-carboxylic acid and its derivatives have garnered significant interest
in drug discovery due to their diverse biological activities. The indazole scaffold is a known
pharmacophore found in several approved drugs.

Role as a Kinase Inhibitor Precursor
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The 1H-indazole core can act as a bioisostere of the purine ring in ATP, enabling it to function
as a competitive inhibitor at the ATP-binding site of kinases.[12] The bromine atom at the 6-
position provides a handle for introducing further diversity through cross-coupling reactions,
allowing for the exploration of structure-activity relationships.[12] Derivatives of 6-Bromo-1H-
indazole-4-carboxylic acid have been investigated as potential inhibitors of various kinases
involved in cancer cell signaling.[12]

Involvement in TNF-a Signaling

Derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been shown to exhibit
anticancer and anti-inflammatory properties, with docking studies suggesting interactions with
Tumor Necrosis Factor-alpha (TNF-0).[13] TNF-a is a key pro-inflammatory cytokine that plays
a crucial role in various inflammatory diseases.[14][15][16][17] The inhibition of TNF-a signaling
is a validated therapeutic strategy for a range of autoimmune disorders.
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Simplified TNF-alpha Signaling Pathway

6-Bromo-1H-indazole-4-carboxylic
acid derivatives
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Caption: Simplified overview of the TNF-a signaling pathway and the potential point of
intervention.

Conclusion
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6-Bromo-1H-indazole-4-carboxylic acid is a key synthetic intermediate with significant
potential in the field of medicinal chemistry. Its versatile chemical handles allow for the
generation of diverse libraries of compounds for screening against various biological targets.
Further research into its synthesis, reactivity, and biological activities is warranted to fully
explore its therapeutic potential, particularly in the development of novel kinase inhibitors and
anti-inflammatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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